molecular formula C11H14N4OS B5815692 4-amino-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol

4-amino-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5815692
M. Wt: 250.32 g/mol
InChI Key: GAZVCXWBDFGXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and is known for its unique chemical structure, which makes it a promising candidate for various research studies.

Scientific Research Applications

Pharmaceutical Research

The core structure of this compound, the 1,2,4-triazole ring, is known for its presence in various pharmaceuticals. The triazole ring can engage in hydrogen bonding and dipole interactions, which are crucial for the biological activity of drugs. This compound could be investigated for its potential as a lead compound in drug discovery, particularly for diseases where other triazole derivatives have been effective, such as antifungal , antibacterial , and anticancer therapies .

properties

IUPAC Name

4-amino-3-[(4-ethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-16-9-5-3-8(4-6-9)7-10-13-14-11(17)15(10)12/h3-6H,2,7,12H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVCXWBDFGXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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